molecular formula C16H19N3O4S2 B5779022 1-acetyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-4-piperidinecarboxamide

1-acetyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-4-piperidinecarboxamide

Cat. No. B5779022
M. Wt: 381.5 g/mol
InChI Key: KQWDEHTXLKGTGK-UHFFFAOYSA-N
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Description

"1-acetyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-4-piperidinecarboxamide" belongs to a class of compounds that have been extensively studied for their diverse biological activities and chemical properties. Research in this area often focuses on synthesizing novel derivatives and evaluating their chemical and physical characteristics, which can provide foundational knowledge for further applications in various fields, excluding direct drug use and dosages.

Synthesis Analysis

The synthesis of similar piperidine derivatives involves multi-step chemical processes that may include the formation of intermediate compounds, such as benzothiazoles and sulfonyl chlorides, leading to the final product through reactions like acylation, sulfonation, and amidation. For instance, Khalid et al. (2016) detailed the synthesis of N-substituted derivatives of piperidin-4-yl bearing compounds, showcasing the intricate steps required to achieve complex molecular structures (Khalid et al., 2016).

Molecular Structure Analysis

The molecular structure of such compounds is often elucidated using techniques like NMR, IR spectroscopy, and mass spectrometry. These methods provide insights into the compound's molecular skeleton, functional groups, and overall molecular geometry, crucial for understanding its chemical behavior and reactivity. Sugimoto et al. (1990) describe utilizing such spectroscopic methods to determine the structure of piperidine derivatives, highlighting the role of molecular structure in the compound's activity (Sugimoto et al., 1990).

Chemical Reactions and Properties

Piperidine derivatives engage in various chemical reactions, influenced by their functional groups and molecular structure. These reactions include nucleophilic substitutions, electrophilic additions, and condensation reactions, which can significantly alter their chemical properties and biological activities. The study by Khalid et al. (2014) on synthesizing new N-substituted derivatives provides insight into the chemical reactivity of similar compounds (Khalid et al., 2014).

Physical Properties Analysis

The physical properties of "1-acetyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-4-piperidinecarboxamide," such as solubility, melting point, and crystal structure, can be inferred from studies on related compounds. These properties are essential for understanding the compound's behavior in different environments and potential applications outside of pharmacological contexts. Ismailova et al. (2014) discussed the crystal structure of a related piperidine derivative, which helps in understanding the intermolecular interactions and stability of such compounds (Ismailova et al., 2014).

Chemical Properties Analysis

The chemical properties, including reactivity with other compounds, stability under various conditions, and potential for undergoing different chemical transformations, are crucial for comprehensively understanding "1-acetyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-4-piperidinecarboxamide." Studies on related compounds, such as those by Patel and Agravat (2009), offer insights into the antimicrobial activities and potential chemical modifications that can impact the compound's utility and effectiveness (Patel & Agravat, 2009).

properties

IUPAC Name

1-acetyl-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O4S2/c1-10(20)19-7-5-11(6-8-19)15(21)18-16-17-13-4-3-12(25(2,22)23)9-14(13)24-16/h3-4,9,11H,5-8H2,1-2H3,(H,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQWDEHTXLKGTGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-acetyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]piperidine-4-carboxamide

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